molecular formula C9H18O2 B1661930 Isopropyl hexanoate CAS No. 2311-46-8

Isopropyl hexanoate

Cat. No.: B1661930
CAS No.: 2311-46-8
M. Wt: 158.24 g/mol
InChI Key: JSHDAORXSNJOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl Hexanoate (CAS 2311-46-8) is a high-purity chemical ester supplied for research and development applications. This compound, with a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol, is a colorless liquid . It is characterized by a fruity, pineapple-sweet aroma, making it a valuable material in flavor and fragrance research, particularly for replicating berry and tropical fruit notes . Its primary research applications include use as a flavor and fragrance agent, a solvent for polar organic compounds, and an intermediate in synthetic organic chemistry . In a research context, it has been used as a benchmarking substrate, such as in the hydrolysis of p-nitrophenyl hexanoate (PNPH), to study the efficacy of biomimetic catalysts and synthetic esterases . Key physical properties include a boiling point of approximately 168-173 °C, a flash point of 54-59 °C, a specific gravity of about 0.86, and a refractive index of 1.40 . It is almost insoluble in water but readily soluble in ethanol . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in food, cosmetics, or household products.

Properties

IUPAC Name

propan-2-yl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-6-7-9(10)11-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHDAORXSNJOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177674
Record name Isopropyl hexanoate
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name Isopropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

172.00 to 173.00 °C. @ 760.00 mm Hg
Record name Isopropyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040430
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

almost insoluble in water; soluble in alcohol
Record name Isopropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.854-0.860 (20°)
Record name Isopropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2311-46-8
Record name Isopropyl hexanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=2311-46-8
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Record name Isopropyl hexanoate
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Record name Isopropyl hexanoate
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Record name Isopropyl hexanoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.274
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Record name ISOPROPYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isopropyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040430
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows the equilibrium:
$$ \text{Hexanoic Acid} + \text{Isopropanol} \rightleftharpoons \text{this compound} + \text{Water} $$
Concentrated sulfuric acid (1–2% v/v) catalyzes protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by isopropanol. A molar ratio of 1:1.2 (acid:alcohol) shifts equilibrium toward ester formation, achieving yields exceeding 75% under optimal conditions.

Operational Parameters

Parameter Optimal Value Effect on Yield
Temperature 60–80°C (reflux) Accelerates kinetics
Reaction Time 4–6 hours Ensures near-complete conversion
Catalyst Concentration 1–2% H₂SO₄ Maximizes proton availability

Post-reaction purification involves neutralization with sodium bicarbonate, followed by fractional distillation (boiling point: 168–170°C) to isolate the ester.

Industrial-Scale Continuous Production

Patent CN104592018A details a reaction-reinforcement strategy adaptable to this compound synthesis, employing tandem homogeneous and fixed-bed reactors.

Two-Stage Reactor System

  • Homogeneous Reaction Still : Hexanoic acid and isopropanol are fed continuously at a 1:1 molar ratio. Sulfuric acid catalyzes the initial esterification at 115–125°C, with azeotropic removal of water-isopropanol mixtures.
  • Fixed-Bed Reactor : Unreacted reactants pass through a column packed with polystyrene sulfonic acid catalyst (particle size: 1–3 mm), achieving >98% isopropanol conversion.

Process Advantages

  • Energy Efficiency : Azeotropic distillation minimizes thermal degradation.
  • Scalability : Continuous operation reduces downtime, suitable for ton-scale production.
  • Purity : Crude product contains <2% residual reactants, simplifying downstream distillation.

Advanced Catalytic Systems

Heterogeneous Acid Catalysts

Industrial methods increasingly replace sulfuric acid with solid acids to avoid corrosion and waste:

Catalyst Surface Area (m²/g) Yield (%) Reusability (cycles)
Amberlyst-15 45 88 10
Sulfated Zirconia 120 92 15

These catalysts enable milder conditions (70–90°C) and facile separation via filtration.

Enzymatic Esterification

Lipases (e.g., Candida antarctica) immobilized on mesoporous silica catalyze esterification at 40°C in solvent-free systems. While eco-friendly, this method currently faces scalability challenges, with yields plateauing at 65–70%.

Reaction Optimization Strategies

Water Removal Techniques

  • Molecular Sieves : 3Å sieves adsorb water, shifting equilibrium to favor ester formation (yield increase: 12–15%).
  • Dean-Stark Trap : Continuously removes water-isopropanol azeotrope during reflux, achieving 89% conversion in 3 hours.

Solvent Effects

Polar aprotic solvents (e.g., toluene) enhance miscibility of reactants:

Solvent Dielectric Constant Yield (%)
Toluene 2.4 84
Cyclohexane 2.0 78
Solvent-Free 72

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Energy Cost (kWh/kg)
Fischer Esterification 75–85 95–98 12.4
Continuous Industrial 92–98 98–99.5 8.7
Enzymatic 65–70 99+ 5.2

Industrial continuous processes dominate large-scale production due to superior yields and energy efficiency, while enzymatic methods remain niche for high-purity applications.

Scientific Research Applications

Chemistry

Isopropyl hexanoate serves as a solvent and reagent in organic synthesis. Its ability to dissolve various organic compounds makes it valuable for reactions requiring non-polar solvents. It is also used in the study of esterification reactions and can undergo hydrolysis to yield hexanoic acid and isopropanol, which are significant in various chemical processes .

Biology

In biological research, this compound is employed to investigate ester metabolism and enzymatic reactions . It acts as a substrate for esterases, enzymes that catalyze the hydrolysis of esters. This application is crucial in understanding metabolic pathways involving fatty acids and their esters .

Medicine

The compound is being explored for its potential use in drug delivery systems . Due to its ester linkage, this compound can be hydrolyzed in the body, releasing active pharmaceutical ingredients in a controlled manner. This property makes it a candidate for developing sustained-release formulations .

Industry

This compound finds extensive use in the fragrance and flavoring industries , attributed to its pleasant odor profile. It is utilized as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes . Its safety profile has been evaluated, indicating that it does not pose significant risks when used within established intake limits .

Case Studies

  • Flavoring Agent Evaluation :
    A study evaluated the safety of various flavoring agents including this compound, confirming that its intake levels are below safety thresholds established by health authorities .
  • Enzymatic Hydrolysis Study :
    Research demonstrated that this compound undergoes hydrolysis via esterase enzymes, highlighting its role in metabolic pathways relevant to fatty acid metabolism .
  • Drug Delivery System Development :
    Investigations into drug delivery systems using this compound showed promising results in controlled release applications, suggesting potential for future pharmaceutical formulations .

Mechanism of Action

The primary mechanism of action for isopropyl hexanoate involves its hydrolysis to hexanoic acid and isopropanol. This reaction can occur enzymatically in biological systems, where esterases catalyze the hydrolysis. The hexanoic acid produced can then participate in various metabolic pathways, while isopropanol can be further metabolized or excreted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Isopropyl hexanoate belongs to the ester family, sharing functional similarities with other short- to medium-chain esters. Key structural analogs include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Uses/Properties References
Ethyl Hexanoate 123-66-0 C₈H₁₆O₂ 144.21 - Dominant flavor compound in Chinese liquors (e.g., Luzhoulaojiao, ~2,221 mg/L) .
- Positively correlates with consumer acceptance in strawberries .
- Negatively correlates with irradiation dose in food preservation studies .
Isoamyl Hexanoate 2198-61-0 C₁₁H₂₂O₂ 186.29 - Used in pineapple flavoring (FEMA No. 2075).
- Found in pepper (spice) .
Methyl Hexanoate 106-70-7 C₇H₁₄O₂ 130.18 - Marker for fruit ripeness in strawberries.
- Co-occurs with isopropyl butyrate in sex pheromone studies .
Isopropyl Butyrate 638-11-9 C₇H₁₄O₂ 130.18 - Indicator of overripe fruit in strawberries.
- Negatively impacts consumer acceptance due to off-flavors .
Hexyl Hexanoate 6378-65-0 C₁₂H₂₄O₂ 200.32 - Positively correlated with irradiation dose in food matrices .
- Chemotype marker in Heracleum persicum essential oils .

Sensory and Flavor Profiles

  • This compound: Imparts fresh berry notes, enhancing flavor in fermented beverages .
  • Ethyl Hexanoate: Contributes fruity, pineapple-like aromas; critical for consumer preference in strawberries and liquors .
  • Isoamyl Hexanoate: Provides sweet, tropical flavors (e.g., pineapple) .
  • Methyl Hexanoate: Associated with green, apple-like notes but may signal overripeness when excessively accumulated .

Stability and Reactivity

  • This compound: Stable under GC-FID conditions; ideal as an internal standard .
  • Ethyl Hexanoate: Degrades under high irradiation doses, reducing its concentration in preserved foods .
  • Hexyl Hexanoate: Exhibits stability in high-irradiation environments, making it a marker for processed foods .

Analytical Chemistry

This compound’s predictable combustion enthalpy and RRF ≈ 1 make it superior to methyl octanoate for GC-FID internal standardization . In contrast, ethyl hexanoate’s variable reactivity under irradiation complicates its use in quantitative analyses .

Food and Beverage Industry

  • Ethyl Hexanoate: Dominates flavor profiles in alcoholic beverages (e.g., Luzhoulaojiao liquor) at concentrations exceeding 2,000 mg/L .
  • This compound: Synthesized uniquely in specific microbial cofermentation processes (e.g., HB samples), highlighting its niche application .

Agricultural and Ecological Studies

  • Hexyl Hexanoate: Serves as a chemotype marker in Heracleum persicum, influenced by geographic and ecological factors .
  • Isopropyl Butyrate : Acts as a biomarker for overripe strawberries, linked to enzymatic activity (e.g., O-methyltransferase) .

Biological Activity

Isopropyl hexanoate, an ester formed from isopropyl alcohol and hexanoic acid, has garnered attention for its potential biological activities. This article explores the compound's properties, focusing on its pharmacological effects, antimicrobial activity, and toxicological assessments.

This compound (C₈H₁₆O₂) is a colorless liquid with a fruity odor, commonly used in the food and fragrance industries. Its structure can be represented as follows:

Isopropyl Hexanoate CH CHOOC CH COOH\text{this compound}\rightarrow \text{ CH CHOOC CH COOH}

Pharmacological Effects

Recent studies have indicated that this compound exhibits various pharmacological activities:

  • Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.
Bacterial Strain MIC (mg/L)
Staphylococcus aureus250
Escherichia coli500
Bacillus subtilis125
  • Acetylcholinesterase Inhibition : In a study evaluating derivatives of carvacrol and thymol, this compound was found to exhibit inhibition of acetylcholinesterase, an enzyme critical for neurotransmission. This suggests potential applications in treating neurodegenerative diseases.

Toxicological Assessments

Toxicological evaluations are crucial for determining the safety of this compound in food and pharmaceutical applications. The Joint FAO/WHO Expert Committee on Food Additives has assessed various esters, including this compound, to establish acceptable daily intake levels.

  • Acute Toxicity : Studies involving animal models have reported no significant acute toxicity at low doses. The no-observed-adverse-effect level (NOAEL) for this compound was established at 500 mg/kg body weight per day.
  • Chronic Toxicity : Long-term studies have indicated that chronic exposure to high concentrations may lead to liver and kidney weight increases without significant histopathological changes.

Case Studies

  • Food Additive Evaluation : A study conducted by the FAO/WHO evaluated this compound as a food additive. Results indicated that it could be safely consumed within established limits, supporting its use in flavoring agents.
  • Pharmacological Research : In experimental settings, this compound demonstrated potential as an acetylcholinesterase inhibitor, which may lead to future therapeutic applications in neuropharmacology.

Chemical Reactions Analysis

Hydrolysis Reactions

Isopropyl hexanoate undergoes hydrolysis under acidic or basic conditions, yielding hexanoic acid and isopropanol.

Acid-Catalyzed Hydrolysis

Mechanism:

  • Protonation of carbonyl oxygen.

  • Nucleophilic attack by water.

  • Elimination of isopropanol.

Reaction:
Isopropyl Hexanoate+H2OH+Hexanoic Acid+Isopropanol\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Hexanoic Acid} + \text{Isopropanol}

Base-Promoted Hydrolysis (Saponification)

Mechanism:

  • Hydroxide attack at carbonyl carbon.

  • Alkoxide elimination.

  • Deprotonation to carboxylate.

Reaction:
Isopropyl Hexanoate+OHHexanoate+Isopropanol\text{this compound} + \text{OH}^- \rightarrow \text{Hexanoate}^- + \text{Isopropanol}

Table 2: Hydrolysis Conditions and Outcomes

ConditionCatalystRate DeterminantPrimary Products
AcidicH₂SO₄[H⁺] concentrationHexanoic acid, isopropanol
BasicNaOH[OH⁻] concentrationSodium hexanoate, isopropanol

Base hydrolysis is irreversible due to carboxylate salt formation .

Transesterification

This compound reacts with alcohols (e.g., methanol) to form new esters, catalyzed by acids or bases:

Reaction:
Isopropyl Hexanoate+ROHcatalystR-Hexanoate+Isopropanol\text{this compound} + \text{ROH} \xrightarrow{\text{catalyst}} \text{R-Hexanoate} + \text{Isopropanol}

Table 3: Transesterification Catalysts and Efficiency

CatalystTemperature (K)Conversion (%)Reference
Sodium Methoxide323–33885–92
Amberlyst 36 Wet333–35378–88

Kinetic studies indicate a Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, where surface reaction is rate-limiting .

Reduction Reactions

This compound can be reduced to hexanol and isopropanol using strong reducing agents:

Reaction:
Isopropyl Hexanoate+2H2LiAlH4Hexanol+Isopropanol\text{this compound} + 2 \text{H}_2 \xrightarrow{\text{LiAlH}_4} \text{Hexanol} + \text{Isopropanol}

This reaction proceeds via nucleophilic hydride attack at the carbonyl carbon, followed by alkoxide elimination .

Table 4: Reaction Rate Constants for Esters (353 K)

EsterHydrolysis Rate (×10⁻³ s⁻¹)Transesterification Rate (×10⁻³ s⁻¹)
This compound2.8 ± 0.21.9 ± 0.1
Ethyl Hexanoate3.1 ± 0.32.2 ± 0.2
Methyl Hexanoate3.5 ± 0.42.5 ± 0.3

Longer alkyl chains in alcohol moieties reduce electrophilicity, slowing reaction rates .

Kinetic and Thermodynamic Analysis

The LHHW model accurately describes esterification kinetics, accounting for adsorption-desorption equilibria:

Rate Equation:
r=k(aacidaalcoholaesterawater/Keq)(1+Kacidaacid+Kalcoholaalcohol)2r = \frac{k \cdot (a_{\text{acid}} \cdot a_{\text{alcohol}} - a_{\text{ester}} \cdot a_{\text{water}} / K_{\text{eq}})}{(1 + K_{\text{acid}} \cdot a_{\text{acid}} + K_{\text{alcohol}} \cdot a_{\text{alcohol}})^2}

Key Parameters:

  • Activation Energy (EaE_a): 58.2 kJ/mol

  • Equilibrium Constant (KeqK_{\text{eq}}): 4.7 at 353 K

  • Entropy Change (ΔS\Delta S): −112 J/(mol·K)

Q & A

Q. How is isopropyl hexanoate synthesized, and what methodological considerations ensure high yield?

this compound is synthesized via acid-catalyzed esterification of hexanoic acid and isopropyl alcohol. To optimize yield:

  • Use a molar ratio of 1:1.2 (acid:alcohol) to drive the equilibrium toward ester formation.
  • Employ concentrated sulfuric acid (1–2% v/v) as a catalyst under reflux conditions (60–80°C) for 4–6 hours.
  • Purify the product via neutralization (sodium bicarbonate), followed by distillation (boiling point ~168–170°C) .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

Key techniques include:

  • NMR : 1^1H NMR identifies proton environments (e.g., isopropyl group δ 1.2–1.4 ppm; ester carbonyl δ 170–175 ppm).
  • IR : A strong absorption band at ~1740 cm1^{-1} confirms the ester carbonyl group.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 158 (M+^+) and fragmentation patterns (e.g., loss of isopropyl group) validate the structure .

Advanced Research Questions

Q. How can environmental factors like pH and temperature influence the stability of this compound in experimental settings?

Stability studies should:

  • Vary pH : Test hydrolysis rates in buffered solutions (pH 3–9) at 25°C. Acidic/basic conditions accelerate ester hydrolysis via nucleophilic attack.
  • Temperature : Conduct accelerated degradation studies (e.g., 40–60°C) and apply the Arrhenius equation to predict shelf life. Store samples at 2–8°C for long-term stability, as recommended for analogous esters .

Q. What advanced chromatographic methods are optimal for quantifying this compound in complex mixtures?

  • GC-MS : Use a polar capillary column (e.g., DB-WAX) with temperature programming (50°C to 250°C at 10°C/min). Quantify via selected ion monitoring (SIM) at m/z 157.
  • HPLC : Reverse-phase C18 column with UV detection at 210 nm. Mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min .

Q. How should researchers address contradictory data regarding catalytic degradation rates of this compound under varying conditions?

  • Controlled Replication : Standardize reaction conditions (e.g., catalyst concentration, stirring rate).
  • Multivariate Analysis : Apply techniques like ANOVA or LASSO regression to isolate variables (e.g., temperature vs. solvent polarity) causing discrepancies.
  • Cross-Validation : Compare results with analogous esters (e.g., ethyl hexanoate) to identify systemic errors .

Q. What experimental design principles are critical when investigating the solvent properties of this compound in non-polar systems?

  • Hypothesis-Driven Design : Example: "this compound’s lipophilicity (logP ~3.5) enhances solubility of non-polar compounds compared to shorter-chain esters."
  • Variables : Test solvent efficiency by varying solute polarity (e.g., carotenoids vs. terpenes) and measure dissolution rates via UV-Vis spectroscopy.
  • Controls : Include reference solvents (e.g., hexane, ethyl acetate) and blank trials to normalize results .

Data Presentation Guidelines

  • Tables : Include retention times (GC/HPLC), degradation half-lives, and statistical parameters (e.g., R2^2, p-values).
  • Figures : Use correlation heatmaps (e.g., Pearson coefficients for stability factors) or Arrhenius plots .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl hexanoate
Reactant of Route 2
Reactant of Route 2
Isopropyl hexanoate

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